Dienogest Impurity I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of Dienogest Impurity I involves several steps. The patent WO2011132045A2 describes a process for the preparation of dienogest substantially free of impurities . The process involves the conversion of ketal to dienogest in three steps, where ethylene oxide intermediate is reacted with an alcohol solution of potassium cyanide to produce a product, followed by acid hydrolysis .Scientific Research Applications
Endometriosis Treatment
Scientific Field:
Gynecology and reproductive medicine
Results:
Research indicates that dienogest Impurity I, like dienogest itself, can alleviate endometriosis-related pain and reduce lesion size. However, long-term safety and optimal dosing remain areas of ongoing investigation .
In Vitro Fertilization (IVF) Outcomes
Scientific Field:
Reproductive medicine and assisted reproductive technologies
Summary:
A systematic review and meta-analysis compared IVF outcomes in patients pretreated with dienogest versus those without dienogest. The study aimed to assess the impact of dienogest administration on IVF success rates.
Methods and Experimental Procedures:
The review analyzed data from multiple clinical trials. Patients received dienogest before IVF, and outcomes such as pregnancy rates, live birth rates, and embryo quality were evaluated.
Results:
Dienogest treatment exhibited similar effects to non-Dienogest treatment in terms of primary and secondary IVF outcomes .
Pharmacokinetic Studies
Scientific Field:
Pharmacology and drug metabolism
Methods and Experimental Procedures:
Studies involve healthy volunteers who receive dienogest Impurity I. Blood samples are collected at specific intervals to measure drug levels.
Results:
Pharmacokinetic data help optimize dosing regimens, assess bioavailability, and inform clinical use of dienogest Impurity I .
properties
CAS RN |
65928-65-6 |
---|---|
Product Name |
Dienogest Impurity I |
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.43 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
(17α)-17-Hydroxy-3-oxo-19-norpregn-5(10)-ene-21-nitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.